molecular formula C24H23N3O2 B14937789 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B14937789
M. Wt: 385.5 g/mol
InChI Key: CZFBVFPFYSDAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzimidazole ring fused to a phenylethyl group and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.

    Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets:

    DNA Interaction: The benzimidazole ring can intercalate into DNA, disrupting its function and inhibiting cell proliferation.

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities not found in simpler benzimidazole derivatives.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H23N3O2/c1-29-19-13-11-18(12-14-19)16-23(28)25-22(15-17-7-3-2-4-8-17)24-26-20-9-5-6-10-21(20)27-24/h2-14,22H,15-16H2,1H3,(H,25,28)(H,26,27)

InChI Key

CZFBVFPFYSDAIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.